4-Acetoxynisoldipine-d6
CAS No.: 1189672-21-6
Cat. No.: VC0022411
Molecular Formula: C22H26N2O8
Molecular Weight: 452.493
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189672-21-6 |
|---|---|
| Molecular Formula | C22H26N2O8 |
| Molecular Weight | 452.493 |
| IUPAC Name | 5-O-[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3/i4D3,5D3 |
| Standard InChI Key | IVTRFZZAHBRCGQ-RKAHMFOGSA-N |
| SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Introduction
4-Acetoxynisoldipine-d6 is a deuterated derivative of the calcium channel blocker nisoldipine, which is primarily used in the treatment of hypertension. The introduction of deuterium atoms into its structure enhances its pharmacokinetic properties and stability, making it a valuable compound in pharmacological research. Deuterated compounds often exhibit altered metabolic pathways, which can be beneficial for studying drug metabolism and interactions .
Synthesis and Preparation
The synthesis of 4-Acetoxynisoldipine-d6 typically involves advanced synthetic chemistry techniques to incorporate deuterium into the molecular structure of nisoldipine. The reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and isotopic labeling of the synthesized compound.
Applications in Pharmacological Research
4-Acetoxynisoldipine-d6 is primarily utilized in pharmacological research for metabolism studies. As a deuterated compound, it allows for detailed studies on drug metabolism and interactions. Stable isotope labeling enables researchers to study metabolic pathways in vivo in a safe manner, which is crucial for understanding how drugs are processed in the body .
| Application | Description |
|---|---|
| Metabolism Studies | Utilized to study drug metabolism and interactions |
| Pharmacokinetic Studies | Enhances understanding of drug stability and pharmacokinetic properties |
| Environmental Pollutant Standards | Used as standards for detecting pollutants in air, water, soil, sediment, and food |
Research Findings and Implications
Research involving 4-Acetoxynisoldipine-d6 focuses on its role as a vasodilator, antihypertensive, and spasmolytic agent. The deuterium labeling allows for precise tracking of metabolic pathways, which can provide insights into how nisoldipine and similar compounds are metabolized in the body. This information is essential for optimizing drug efficacy and safety .
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